molecular formula C15H11NO2S B14688632 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide CAS No. 25206-53-5

10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide

Cat. No.: B14688632
CAS No.: 25206-53-5
M. Wt: 269.3 g/mol
InChI Key: WWJFUCNCEQWKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a propynyl group at the 10th position and two oxygen atoms at the 5th position, forming a dioxide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide typically involves the reaction of phenothiazine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the 10th position with the propynyl group, followed by oxidation to form the dioxide structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxide structure back to the parent phenothiazine compound.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of various oxidized phenothiazine derivatives.

    Reduction: Formation of the parent phenothiazine compound.

    Substitution: Formation of substituted phenothiazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to interact with various enzymes and receptors, making it a subject of interest in biochemical studies.

Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.

Industry: In the chemical industry, this compound is used as a stabilizer and additive in various industrial processes. Its chemical stability and reactivity make it suitable for use in polymer production and other industrial applications.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group and dioxide structure allow it to form specific interactions with these targets, leading to various biochemical effects. The compound can modulate enzyme activity, receptor binding, and other molecular pathways, resulting in its observed effects.

Comparison with Similar Compounds

  • 10H-Phenothiazine, 10-(2-propenyl)-, 5,5-dioxide
  • 10H-Phenothiazine, 10-(2-propyl)-, 5,5-dioxide

Comparison: Compared to similar compounds, 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

25206-53-5

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

10-prop-2-ynylphenothiazine 5,5-dioxide

InChI

InChI=1S/C15H11NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h1,3-10H,11H2

InChI Key

WWJFUCNCEQWKAF-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.